alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a propenoyloxy moiety, which is further connected to a gamma-butyrolactone ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with 2-trifluoromethyl-2-propenoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoyl chloride, 2-(trifluoromethyl)
- 2-Propenoyl fluoride, 3,3-difluoro-2-(trifluoromethyl)
Uniqueness
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone stands out due to its unique combination of a trifluoromethyl group and a gamma-butyrolactone ring. This structural arrangement imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its analogs.
Properties
CAS No. |
357294-11-2 |
---|---|
Molecular Formula |
C8H7F3O4 |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H7F3O4/c1-4(8(9,10)11)6(12)15-5-2-3-14-7(5)13/h5H,1-3H2 |
InChI Key |
VYEPDHHGNAKCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC1CCOC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.